Glecaprevir

説明

特性

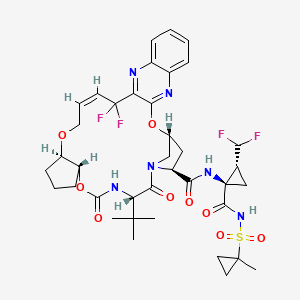

IUPAC Name |

(1R,14E,18R,22R,26S,29S)-26-tert-butyl-N-[(1R,2R)-2-(difluoromethyl)-1-[(1-methylcyclopropyl)sulfonylcarbamoyl]cyclopropyl]-13,13-difluoro-24,27-dioxo-2,17,23-trioxa-4,11,25,28-tetrazapentacyclo[26.2.1.03,12.05,10.018,22]hentriaconta-3,5,7,9,11,14-hexaene-29-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H46F4N6O9S/c1-35(2,3)28-32(50)48-19-20(17-24(48)30(49)46-37(18-21(37)29(39)40)33(51)47-58(53,54)36(4)14-15-36)56-31-27(43-22-9-5-6-10-23(22)44-31)38(41,42)13-8-16-55-25-11-7-12-26(25)57-34(52)45-28/h5-6,8-10,13,20-21,24-26,28-29H,7,11-12,14-19H2,1-4H3,(H,45,52)(H,46,49)(H,47,51)/b13-8+/t20-,21+,24+,25-,26-,28-,37-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLSQGNCUYAMAHD-ITNVBOSISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)S(=O)(=O)NC(=O)C2(CC2C(F)F)NC(=O)C3CC4CN3C(=O)C(NC(=O)OC5CCCC5OCC=CC(C6=NC7=CC=CC=C7N=C6O4)(F)F)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CC1)S(=O)(=O)NC(=O)[C@]2(C[C@H]2C(F)F)NC(=O)[C@@H]3C[C@@H]4CN3C(=O)[C@@H](NC(=O)O[C@@H]5CCC[C@H]5OC/C=C/C(C6=NC7=CC=CC=C7N=C6O4)(F)F)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H46F4N6O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901027945 | |

| Record name | Glecaprevir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901027945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

838.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.1 to 0.3 mg/mL | |

| Record name | Glecaprevir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13879 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1365970-03-1 | |

| Record name | Glecaprevir [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1365970031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glecaprevir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13879 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Glecaprevir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901027945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLECAPREVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6BUU8J72P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Synthesis of Glecaprevir: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glecaprevir is a potent, pan-genotypic direct-acting antiviral agent against the hepatitis C virus (HCV). This document provides a detailed overview of the discovery, mechanism of action, and chemical synthesis of this compound. It is intended to serve as a technical resource for professionals in the fields of medicinal chemistry, virology, and pharmaceutical development. The information is presented through in-depth explanations, structured data tables, and detailed visualizations to facilitate a comprehensive understanding of this significant therapeutic agent.

Discovery and Development

This compound was discovered and developed through a collaboration between AbbVie and Enanta Pharmaceuticals.[1][2][3] The goal of the program was to identify a second-generation HCV protease inhibitor with broad activity across all major HCV genotypes and a high barrier to resistance.[4] This effort led to the identification of this compound (formerly ABT-493) as a potent inhibitor of the HCV NS3/4A protease.[4][5]

The combination of this compound with Pibrentasvir (an NS5A inhibitor) resulted in the development of Mavyret® (in the US) and Maviret® (in the EU), a pan-genotypic treatment for chronic hepatitis C.[6][7][8][9] This combination therapy has demonstrated high efficacy, with sustained virologic response at 12 weeks post-treatment (SVR12) rates exceeding 90% across genotypes 1-6 in clinical trials.[10]

Mechanism of Action

This compound targets the HCV NS3/4A serine protease, an enzyme essential for viral replication.[11][12] The HCV polyprotein is a long chain of viral proteins that must be cleaved into individual, functional proteins for the virus to replicate. The NS3/4A protease is responsible for several of these critical cleavages.[11][12] this compound inhibits this protease, thereby preventing the maturation of viral proteins and disrupting the viral life cycle.[11][13]

References

- 1. news.abbvie.com [news.abbvie.com]

- 2. Eight Weeks of Treatment with AbbVie's Investigational, Pan-Genotypic Regimen of this compound/Pibrentasvir (G/P) Achieved High SVR Rates Across All Major Genotypes of Chronic Hepatitis C [natap.org]

- 3. AbbVie Receives U.S. FDA Approval of MAVYRET™ (this compound/pibrentasvir) for the Treatment of Chronic Hepatitis C in All Major Genotypes (GT 1-6) in as Short as 8 Weeks [prnewswire.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound/pibrentasvir for the treatment of chronic hepatitis C: design, development, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. AbbVie receives EC grant to market HCV treatment Maviret - Pharmaceutical Technology [pharmaceutical-technology.com]

- 8. MAVYRET™ (this compound/pibrentasvir) for the Treatment of Chronic Hepatitis C - Clinical Trials Arena [clinicaltrialsarena.com]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. This compound | C38H46F4N6O9S | CID 66828839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Glecaprevirpibrentasvir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 13. youtube.com [youtube.com]

An In-Depth Technical Guide to the Early In Vitro Antiviral Activity of Glecaprevir

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the foundational in vitro studies that characterized the antiviral activity of Glecaprevir (formerly ABT-493). This compound is a pangenotypic, direct-acting antiviral (DAA) agent targeting the hepatitis C virus (HCV) NS3/4A protease. The data presented herein elucidated its potency, selectivity, and resistance profile, establishing its role as a key component in modern HCV treatment regimens.

Mechanism of Action

This compound is a potent inhibitor of the HCV NS3/4A protease, an essential enzyme for viral replication.[1][2] The HCV genome is translated into a single large polyprotein, which must be cleaved by viral and host proteases to release functional viral proteins (NS3, NS4A, NS4B, NS5A, and NS5B).[1][2] The NS3/4A serine protease is responsible for multiple cleavages of this polyprotein.[1][3] By binding to the active site of the NS3/4A protease, this compound blocks this proteolytic processing, thereby preventing the formation of the viral replication complex and halting the viral life cycle.[1][2][3]

Quantitative Assessment of Antiviral Activity

The antiviral activity of this compound was quantified using two primary in vitro assay formats: biochemical assays and cell-based replicon systems.

2.1 Biochemical Assays

These assays measured the direct inhibitory effect of this compound on purified recombinant HCV NS3/4A protease enzymes from various genotypes. The half-maximal inhibitory concentration (IC50) values demonstrate potent, pangenotypic activity.

Table 1: this compound Activity against Genotypic HCV NS3/4A Proteases in Biochemical Assays

| HCV Genotype | IC50 Range (nM) |

|---|---|

| Genotypes 1-6 | 3.5 - 11.3[2][4][5][6] |

Data derived from studies using purified recombinant NS3/4A enzymes.[4]

2.2 Cell-Based Replicon Assays

HCV subgenomic replicons, which are capable of autonomous replication within cultured human hepatoma (Huh-7) cells, were used to assess this compound's antiviral activity in a cellular context. The 50% effective concentration (EC50) values confirm the potent and pangenotypic activity observed in biochemical assays.

Table 2: this compound Antiviral Activity in HCV Replicon Assays

| HCV Genotype/Sample | EC50 Value (nM) |

|---|---|

| Laboratory Strains | |

| Genotypes 1-6 (Range) | 0.21 - 4.6[4][5] |

| Genotype 1a | 0.86 |

| Genotype 1b | 0.43 |

| Genotype 2a | 1.8 |

| Genotype 2b | 4.6 |

| Genotype 3a | 1.9[4] |

| Genotype 4a | 0.21 |

| Genotype 5a | 0.28 |

| Genotype 6a | 0.55 |

| Clinical Isolates (40 Samples) | |

| Overall Median (Range) | 0.30 (0.05 - 3.8)[4][5][7] |

| Genotype 1a (Median) | 0.08[8] |

| Genotype 1b (Median) | 0.29[8] |

| Genotype 2a (Median) | 1.6[8] |

| Genotype 2b (Median) | 2.2[8] |

| Genotype 3a (Median) | 2.3[8] |

| Genotype 4a (Median) | 0.41[8] |

| Genotype 5a (Median) | 0.12[8] |

Activity was determined in stable Huh-7 subgenomic replicon cells.

2.3 Selectivity and Cytotoxicity Profile

To ensure that this compound specifically targets the viral protease without harming host cells, its activity was tested against human proteases and its general cytotoxicity was evaluated.

Table 3: this compound In Vitro Selectivity and Cytotoxicity

| Assay Type | Target/Cell Line | Result (nM) | Therapeutic Index (Fold) |

|---|---|---|---|

| Selectivity | Human Proteases* | No inhibition up to 200,000 | >17,700 |

| HIV-1 | EC50 > 22,000[4] | N/A | |

| HBV | EC50 > 32,000[4] | N/A | |

| Cytotoxicity | Huh-7 Cells | CC50 = 72,000[4] | ~85,000 (vs. GT1a replicon)[4] |

| HepG2 Cells | CC50 = 62,000[4] | ~73,000 (vs. GT1a replicon)[4] | |

| MT4 Cells | CC50 = 59,000[4] | ~69,000 (vs. GT1a replicon)[4] |

*Tested against chymase, chymotrypsin, elastase, kallikrein, urokinase, and cathepsin B.[4]

Experimental Protocols

3.1 Biochemical NS3/4A Protease Inhibition Assay

-

Objective: To measure the direct inhibition of HCV protease enzymatic activity by this compound.

-

Methodology:

-

Enzyme Source: Purified, recombinant NS3/4A protease complexes from reference strains of HCV genotypes 1 through 6 were used.

-

Substrate: A synthetic peptide substrate containing a cleavage site for the NS3/4A protease, typically linked to a reporter system (e.g., FRET), was utilized.

-

Procedure: The enzyme was pre-incubated with various concentrations of this compound. The reaction was initiated by adding the substrate.

-

Detection: The rate of substrate cleavage was measured over time by monitoring the reporter signal (e.g., fluorescence).

-

Analysis: The concentration of this compound that inhibited 50% of the enzymatic activity (IC50) was calculated from the dose-response curve.

-

3.2 HCV Replicon Antiviral Assay

-

Objective: To determine the efficacy of this compound in inhibiting HCV RNA replication within host cells.

-

Methodology:

-

Cell Line: Human hepatoma (Huh-7) cells that were stably transfected with subgenomic HCV replicons were used. These replicons contained the genetic material necessary for viral replication, including the NS3/4A protease gene from various HCV genotypes.

-

Treatment: Cells were seeded in microtiter plates and exposed to a serial dilution of this compound for a period of approximately 72 hours.

-

Endpoint Measurement: The level of HCV RNA replication was quantified. This was commonly achieved by measuring the activity of a reporter gene (e.g., luciferase) engineered into the replicon or by quantifying HCV RNA levels directly using RT-qPCR.

-

Analysis: The drug concentration that resulted in a 50% reduction in HCV RNA replication (EC50) was determined by plotting the reduction in reporter signal against the drug concentration.

-

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound | C38H46F4N6O9S | CID 66828839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. In Vitro Antiviral Activity and Resistance Profile of the Next-Generation Hepatitis C Virus NS3/4A Protease Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Antiviral Activity and Resistance Profile of the Next-Generation Hepatitis C Virus NS3/4A Protease Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Glecaprevir pangenotypic activity across HCV genotypes

An In-depth Technical Guide to the Pangenotypic Activity of Glecaprevir Across HCV Genotypes

Introduction

Hepatitis C virus (HCV) is a global health concern, with an estimated 71 million people chronically infected worldwide.[1] The virus is characterized by significant genetic diversity, classified into at least seven major genotypes and numerous subtypes.[1] This genetic variability has historically posed a challenge for the development of antiviral therapies. The advent of direct-acting antivirals (DAAs) has revolutionized HCV treatment, with the latest generation of drugs offering pangenotypic activity.[1][2] this compound, a potent, second-generation NS3/4A protease inhibitor, is a key component of a pangenotypic combination therapy.[1][2][3] This guide provides a detailed technical overview of this compound's pangenotypic activity, including its mechanism of action, in vitro and clinical efficacy, and resistance profile, along with the experimental protocols used for its evaluation.

Mechanism of Action

This compound targets the HCV NS3/4A protease, a crucial enzyme for viral replication.[1][4] The NS3/4A protease is responsible for cleaving the HCV polyprotein at multiple sites to release mature viral proteins.[1] By inhibiting this protease, this compound prevents the formation of the viral replication complex, thereby halting viral propagation.[4] this compound is a quinoxaline-based P2-P4 macrocyclic compound that binds to the active site of the NS3/4A protease.[1]

In Vitro Pangenotypic Activity

The pangenotypic efficacy of this compound has been demonstrated through in vitro studies using biochemical and cell-based assays.

Biochemical Activity

This compound has shown potent inhibitory activity against purified NS3/4A proteases from HCV genotypes 1 through 6.[5][6] The half-maximal inhibitory concentration (IC50) values are in the low nanomolar range across all tested genotypes, indicating strong binding and inhibition of the viral enzyme.[5][6]

| Genotype | IC50 (nM)[6] |

| 1a | 3.5 |

| 1b | 11.3 |

| 2a | 7.1 |

| 2b | 8.1 |

| 3a | 7.4 |

| 4a | 4.0 |

| 5a | 4.1 |

| 6a | 6.6 |

Cell-Based Antiviral Activity

In HCV subgenomic replicon assays, this compound effectively inhibited the replication of replicons from genotypes 1 to 6.[5] The 50% effective concentration (EC50) values were also in the nanomolar range, confirming its potent antiviral activity in a cellular context.[5] this compound demonstrated comparable activity against the protease from genotype 3, which is often considered the most difficult to treat.[5]

| Genotype | EC50 (nM)[5] |

| 1a | 0.89 |

| 1b | 0.21 |

| 2a | 1.8 |

| 2b | 4.6 |

| 3a | 2.0 |

| 4a | 0.43 |

| 5a | 0.29 |

| 6a | 0.38 |

Experimental Protocols

HCV NS3/4A Protease Inhibition Assay

This biochemical assay quantifies the ability of a compound to inhibit the enzymatic activity of the HCV NS3/4A protease.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant HCV NS3/4A protease from different genotypes and a synthetic peptide substrate with a fluorescence resonance energy transfer (FRET) pair are prepared.[7]

-

Compound Incubation: The protease is pre-incubated with varying concentrations of this compound.

-

Reaction Initiation: The FRET substrate is added to initiate the enzymatic reaction.

-

Signal Detection: In the absence of an inhibitor, the protease cleaves the substrate, separating the FRET pair and leading to a detectable fluorescence signal.[7] The fluorescence is measured over time using a plate reader.

-

Data Analysis: The rate of substrate cleavage is calculated, and the IC50 value is determined by plotting the percent inhibition against the drug concentration.

References

- 1. Molecular and structural mechanism of pan-genotypic HCV NS3/4A protease inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound/pibrentasvir for the treatment of chronic hepatitis C: design, development, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. NS3/4A Inhibitors Mnemonic for USMLE [pixorize.com]

- 5. In Vitro Antiviral Activity and Resistance Profile of the Next-Generation Hepatitis C Virus NS3/4A Protease Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Identification of Novel Anti-Hepatitis C Virus Agents by a Quantitative High Throughput Screen in a Cell-Based Infection Assay - PMC [pmc.ncbi.nlm.nih.gov]

Structural Insights into the Pan-Genotypic Inhibition of HCV NS3/4A Protease by Glecaprevir: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structural and molecular underpinnings of the interaction between the direct-acting antiviral agent Glecaprevir and the Hepatitis C Virus (HCV) NS3/4A protease. This compound, a cornerstone of modern HCV therapy, exhibits potent, pan-genotypic activity, and understanding its mechanism of action at a molecular level is crucial for the development of future antiviral agents and for managing the emergence of drug resistance. This document outlines the key structural features of the this compound-NS3/4A complex, presents quantitative data on its inhibitory activity, details the experimental protocols for its characterization, and visualizes the critical molecular pathways and experimental workflows.

The HCV NS3/4A Protease: A Prime Antiviral Target

The Hepatitis C virus translates its RNA genome into a single large polyprotein, which must be cleaved into individual functional proteins for viral replication to occur. The NS3/4A serine protease is a key viral enzyme responsible for four of these critical cleavages, making it an essential target for antiviral therapy. The NS3 protein contains the protease domain, and its catalytic activity is dependent on its association with the NS4A cofactor. This compound is a potent inhibitor of this enzymatic activity.

Below is a diagram illustrating the role of NS3/4A in HCV polyprotein processing.

This compound's Mechanism of Inhibition

This compound is a macrocyclic, non-covalent inhibitor that binds with high affinity to the active site of the NS3/4A protease. Its structure is optimized for pan-genotypic activity, effectively inhibiting the protease from multiple HCV genotypes. The binding of this compound blocks substrate access to the catalytic triad (Histidine-57, Aspartate-81, and Serine-139), thereby preventing polyprotein cleavage and halting viral replication.

The following diagram illustrates the inhibitory action of this compound on the NS3/4A protease.

Quantitative Analysis of this compound's Potency

The efficacy of this compound has been quantified against various HCV genotypes and common resistance-associated substitutions (RASs). The data consistently demonstrate its high potency, with inhibition constants (Ki) often in the picomolar range.

Table 1: Inhibition Constants (Ki) of this compound against Wild-Type HCV NS3/4A Protease Genotypes

| Genotype | Ki (nM) |

| 1a | 0.006 ± 0.002 |

| 2b | 0.019 ± 0.005 |

| 3a | 0.06 ± 0.01 |

| 4a | 0.004 ± 0.001 |

| 5a | 0.002 ± 0.001 |

| 6b | 0.004 ± 0.001 |

Data compiled from Timm, J., et al. (2020). Molecular and Structural Mechanism of Pan-Genotypic HCV NS3/4A Protease Inhibition by this compound. ACS Chemical Biology.

Table 2: Impact of Resistance-Associated Substitutions (RASs) on this compound Inhibition (Genotype 1a)

| Mutant | Ki (nM) | Fold Change vs. Wild-Type |

| Wild-Type | 0.006 ± 0.002 | 1 |

| D168A | 0.11 ± 0.02 | ~18 |

| D168E | 0.015 ± 0.004 | ~2.5 |

Data compiled from Timm, J., et al. (2020). Molecular and Structural Mechanism of Pan-Genotypic HCV NS3/4A Protease Inhibition by this compound. ACS Chemical Biology.

Detailed Experimental Protocols

The characterization of the this compound-NS3/4A interaction relies on a suite of biochemical and structural biology techniques. Below are detailed protocols for the key experiments.

Expression and Purification of HCV NS3/4A Protease

Objective: To produce and purify recombinant HCV NS3/4A protease for structural and enzymatic studies.

Protocol:

-

Transformation: Transform E. coli Rosetta (DE3) cells with a pET vector containing the gene for the His-tagged NS3/4A protease construct.

-

Cell Culture: Grow the transformed cells in LB medium supplemented with appropriate antibiotics at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induction: Induce protein expression by adding 1 mM IPTG and continue to culture for 16-20 hours at 18°C.

-

Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 7.5, 500 mM NaCl, 10% glycerol, 10 mM imidazole, 5 mM DTT, and protease inhibitors). Lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate at high speed to pellet cell debris.

-

Nickel-Affinity Chromatography:

-

Equilibrate a Ni-NTA agarose column with lysis buffer.

-

Load the clarified supernatant onto the column.

-

Wash the column with wash buffer (50 mM Tris-HCl pH 7.5, 500 mM NaCl, 10% glycerol, 30 mM imidazole, 5 mM DTT).

-

Elute the His-tagged NS3/4A protease with elution buffer (50 mM Tris-HCl pH 7.5, 500 mM NaCl, 10% glycerol, 300 mM imidazole, 5 mM DTT).

-

-

Size-Exclusion Chromatography:

-

Further purify the eluted protein using a gel filtration column equilibrated with a suitable buffer (e.g., 25 mM MES pH 6.5, 300 mM NaCl, 10% glycerol, 5 mM DTT) to remove aggregates and impurities.

-

-

Concentration and Storage: Concentrate the purified protein and store at -80°C.

Enzymatic Activity Assay (FRET-based)

Objective: To measure the kinetic parameters of NS3/4A protease inhibition by this compound.

Protocol:

-

Reagents:

-

Assay Buffer: 50 mM Tris-HCl pH 7.5, 10 mM DTT, 0.1% Triton X-100.

-

Enzyme: Purified NS3/4A protease diluted in assay buffer.

-

Substrate: A FRET-based peptide substrate (e.g., Ac-DE-Dap(QXL520)-EE-Abu-ψ-[COO]A-C(5-FAMsp)-NH2) diluted in DMSO.

-

Inhibitor: this compound serially diluted in DMSO.

-

-

Assay Setup:

-

In a 96-well black plate, add the assay buffer.

-

Add the this compound dilutions to the wells.

-

Add the NS3/4A protease to each well and incubate for a specified time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding the FRET substrate to all wells.

-

-

Data Acquisition:

-

Immediately measure the fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths for the FRET pair (e.g., 485 nm excitation and 530 nm emission).

-

-

Data Analysis:

-

Determine the initial reaction velocities from the linear phase of the fluorescence curves.

-

Plot the initial velocities against the inhibitor concentrations and fit the data to the Morrison equation to determine the inhibition constant (Ki).

-

X-ray Crystallography of the this compound-NS3/4A Complex

Objective: To determine the three-dimensional structure of this compound bound to the NS3/4A protease.

Protocol:

-

Complex Formation: Incubate the purified NS3/4A protease with a molar excess of this compound on ice.

-

Crystallization:

-

Use the hanging-drop vapor diffusion method.

-

Mix the protein-inhibitor complex solution with a reservoir solution containing a precipitant (e.g., 0.1 M MES pH 6.5, 12% PEG 8000).

-

Pipette a small drop of this mixture onto a coverslip and invert it over the reservoir well.

-

Incubate at a constant temperature (e.g., 20°C) and monitor for crystal growth.

-

-

Crystal Harvesting and Cryo-protection:

-

Carefully remove the crystals from the drop.

-

Briefly soak the crystals in a cryo-protectant solution (reservoir solution supplemented with glycerol) to prevent ice formation during freezing.

-

-

Data Collection:

-

Flash-cool the crystals in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to obtain electron density maps.

-

Solve the crystal structure using molecular replacement with a known NS3/4A structure as a model.

-

Build the this compound molecule into the electron density and refine the structure to high resolution.

-

Experimental Workflow Summary

The following diagram provides a high-level overview of the experimental workflow for characterizing the this compound-NS3/4A interaction.

This guide provides a comprehensive overview of the structural biology of the this compound-NS3/4A protease interaction, offering valuable insights for researchers and professionals in the field of antiviral drug development. The detailed methodologies and quantitative data presented herein serve as a robust resource for further investigation and the design of next-generation HCV inhibitors.

Initial Pharmacokinetic Profiling of Glecaprevir in Animal Models: A Technical Overview

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available information regarding the initial pharmacokinetic profiling of glecaprevir in animal models. Detailed quantitative data (such as Cmax, Tmax, and AUC) and specific experimental protocols from nonclinical animal studies are not extensively available in the public domain, including regulatory submissions and scientific publications. The information presented herein is compiled from general statements in regulatory documents and related scientific literature.

Introduction

This compound (formerly ABT-493) is a potent, pangenotypic inhibitor of the hepatitis C virus (HCV) nonstructural protein 3/4A (NS3/4A) protease.[1] Developed through a collaboration between AbbVie and Enanta Pharmaceuticals, it is a key component of the fixed-dose combination therapy MAVYRET® (this compound/pibrentasvir), a widely used treatment for chronic HCV infection.[1][2] The initial development of this compound involved a comprehensive nonclinical program to characterize its pharmacokinetic (PK) profile, including studies in various animal models to understand its absorption, distribution, metabolism, and excretion (ADME) properties. This technical guide provides an overview of the available information on the initial pharmacokinetic profiling of this compound in these preclinical species.

General Pharmacokinetic Characteristics

While specific quantitative data from animal studies are limited in publicly accessible resources, regulatory documents confirm that the nonclinical safety and pharmacokinetic profile of this compound was evaluated in a comprehensive package that included studies in mice, rats, rabbits, monkeys, and dogs. These studies were foundational in understanding the drug's disposition and in guiding the design of clinical trials.

In human studies, which offer insights that are generally reflective of the goals of preclinical assessments, this compound exhibits several key pharmacokinetic characteristics. It is a substrate and inhibitor of the efflux transporters P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), as well as the hepatic uptake transporters organic anion transporting polypeptide 1B1 (OATP1B1) and OATP1B3.[3] this compound undergoes limited metabolism, primarily mediated by CYP3A.[4] The primary route of elimination is biliary-fecal, with a very small percentage of the drug excreted in the urine.[4] The elimination half-life in humans is approximately 6 hours.[4]

Experimental Methodologies (Generalized)

Although specific protocols for the animal studies are not detailed in the available literature, a general methodology for conducting preclinical pharmacokinetic studies can be described.

Animal Models

Based on regulatory submissions, the nonclinical pharmacokinetic and safety assessment of this compound utilized the following animal models:

-

Mice

-

Rats

-

Rabbits

-

Monkeys

-

Dogs

Dosing and Sample Collection

A generalized workflow for a preclinical oral pharmacokinetic study is as follows:

Caption: Generalized workflow for a preclinical oral pharmacokinetic study.

Bioanalytical Method

The quantification of this compound in plasma samples is typically performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This highly sensitive and specific technique allows for the accurate measurement of drug concentrations over time, which is essential for the calculation of pharmacokinetic parameters.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

The following provides a general overview of the ADME properties of this compound, primarily inferred from in vitro and human data, which would have been initially characterized in animal models.

Absorption

In humans, the time to reach maximum plasma concentration (Tmax) is approximately 5 hours.[4] The absorption of this compound is significantly increased when administered with food.[4]

Distribution

This compound is highly bound to human plasma proteins (approximately 97.5%).[4] The blood-to-plasma ratio in humans is about 0.57.[4]

Metabolism

This compound undergoes limited secondary metabolism, with CYP3A being the primary enzyme involved in its biotransformation.[4]

Caption: Simplified metabolic pathway of this compound.

Excretion

The predominant route of elimination for this compound is through biliary-fecal excretion.[4] In humans, approximately 92.1% of the administered dose is recovered in the feces, with less than 1% found in the urine.[4]

Quantitative Data Summary

As previously stated, detailed quantitative pharmacokinetic data from animal studies are not available in the public domain. The table below is a template illustrating how such data would be presented.

| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Bioavailability (%) |

| Rat | Data not available | Oral | Data not available | Data not available | Data not available | Data not available |

| Dog | Data not available | Oral | Data not available | Data not available | Data not available | Data not available |

| Monkey | Data not available | Oral | Data not available | Data not available | Data not available | Data not available |

Conclusion

The initial pharmacokinetic profiling of this compound in animal models was a critical component of its preclinical development, providing essential information on its ADME properties. While specific quantitative data and detailed experimental protocols from these studies are not publicly available, regulatory documents confirm the use of multiple animal species, including rats, dogs, and monkeys. The general pharmacokinetic characteristics of this compound, largely understood from in vitro and human studies, indicate limited metabolism, high protein binding, and predominantly biliary-fecal excretion. This profile, initially delineated in animal models, has been instrumental in establishing the clinical dosing regimen and understanding the drug's behavior in humans. Further disclosure of the detailed preclinical data by the developers would provide a more complete picture for the scientific community.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Enanta Pharmaceuticals to Provide Updates on its Research and Development Programs and 2024 Outlook at the 42nd Annual J.P. Morgan Healthcare Conference | Enanta Pharmaceuticals, Inc. [ir.enanta.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. go.drugbank.com [go.drugbank.com]

Glecaprevir: A Comprehensive Technical Overview of its Molecular Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glecaprevir, identified by the code ABT-493, is a potent, pan-genotypic direct-acting antiviral (DAA) agent against the hepatitis C virus (HCV).[1][2] Developed by AbbVie and Enanta Pharmaceuticals, it functions as a nonstructural protein 3/4A (NS3/4A) protease inhibitor, a critical enzyme for viral replication.[2][3] This technical guide provides an in-depth analysis of this compound's molecular structure and key chemical properties, offering valuable data and methodologies for researchers in the field of virology and medicinal chemistry. This compound is a cornerstone component of the combination therapy Maviret (this compound/pibrentasvir), approved for the treatment of chronic HCV infection across all major genotypes.[1][4]

Molecular Structure

This compound is a complex macrocyclic molecule with the chemical formula C38H46F4N6O9S.[1] Its structure is characterized by a novel pentacyclic core. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (1R,14E,18R,22R,26S,29S)-26-tert-butyl-N-[(1R,2R)-2-(difluoromethyl)-1-[(1-methylcyclopropyl)sulfonylcarbamoyl]cyclopropyl]-13,13-difluoro-24,27-dioxo-2,17,23-trioxa-4,11,25,28-tetrazapentacyclo[26.2.1.03,12.05,10.018,22]hentriaconta-3,5,7,9,11,14-hexaene-29-carboxamide.[1] The compound is registered under the CAS number 1365970-03-1.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for understanding its behavior in various experimental and physiological conditions.

| Property | Value | Source |

| Molecular Formula | C38H46F4N6O9S | [1][3][] |

| Molecular Weight | 838.87 g/mol | [3][] |

| Monoisotopic Mass | 838.29831089 Da | [1] |

| Appearance | White to off-white crystalline powder | [][6] |

| Melting Point | >186°C (decomposes) | [4][] |

| Solubility | Practically insoluble in water. Soluble in DMSO (slightly) and Methanol (slightly). Sparingly soluble in ethanol. | [][6] |

| UV max (λmax) | 244, 247, 329 nm | [7] |

Mechanism of Action: Inhibition of HCV NS3/4A Protease

This compound exerts its antiviral effect by inhibiting the HCV NS3/4A protease. This enzyme is crucial for the proteolytic cleavage of the HCV polyprotein into mature viral proteins, which are essential for viral replication.[1][8] The inhibition of NS3/4A protease by this compound effectively blocks the viral life cycle.

References

- 1. This compound | C38H46F4N6O9S | CID 66828839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | 1365970-03-1 [chemicalbook.com]

- 6. This compound-Pibrentasvir Mavyret - Treatment - Hepatitis C Online [hepatitisc.uw.edu]

- 7. caymanchem.com [caymanchem.com]

- 8. CAS 1365970-03-1 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

In silico modeling of Glecaprevir docking to viral protease

An In-Depth Technical Guide to the In Silico Modeling of Glecaprevir Docking to Viral Proteases

Introduction

This compound is a potent, direct-acting antiviral agent, primarily known as a second-generation inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease.[1][2] Its pangenotypic activity has revolutionized HCV treatment.[3][4] The principle of inhibiting viral proteases—enzymes crucial for cleaving viral polyproteins into functional units—is a cornerstone of modern antiviral therapy.[5][6] In silico molecular docking has emerged as an indispensable tool in virology and drug development, enabling researchers to predict the binding interactions between a ligand, like this compound, and a protein target at the atomic level.[7][8] This computational approach accelerates the identification of potential drug candidates and provides insights into mechanisms of action and resistance.

This technical guide details the in silico modeling of this compound's interaction with two key viral proteases: its primary target, HCV NS3/4A, and a prominent repurposing target, the SARS-CoV-2 Main Protease (Mpro). It provides detailed methodologies, quantitative binding data, and visual workflows for researchers and drug development professionals.

Target Viral Proteases

Hepatitis C Virus (HCV) NS3/4A Protease

The HCV NS3/4A protease is a heterodimeric enzyme essential for the viral life cycle.[9] The NS3 protein contains a serine protease domain, which requires the NS4A protein as a cofactor for proper folding and enzymatic activity.[3] This complex is responsible for cleaving the HCV polyprotein at four specific sites, releasing mature non-structural proteins that are vital for viral replication.[3][10] Its critical role in viral maturation makes it a prime target for antiviral drugs like this compound.[10][11]

SARS-CoV-2 Main Protease (Mpro / 3CLpro)

The SARS-CoV-2 Main Protease (Mpro), also known as 3-chymotrypsin-like protease (3CLpro), is a cysteine protease that plays a pivotal role in the viral replication and transcription process.[6] Mpro cleaves the large viral polyproteins (pp1a and pp1ab) at more than 11 conserved sites to yield functional non-structural proteins.[12][13][14] Because Mpro has no close human homolog, it is an attractive target for antiviral therapies with a potentially low risk of off-target effects.[15] Following the COVID-19 pandemic, numerous studies have focused on repurposing existing FDA-approved drugs, including this compound, by computationally screening them against Mpro.[1][16][17]

In Silico Molecular Docking: A Methodological Overview

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[8][18] The process involves preparing the protein and ligand structures, defining a search space (binding site), running a docking algorithm to generate potential binding poses, and then using a scoring function to rank these poses.

Experimental Protocol: Molecular Docking

A typical molecular docking workflow includes the following steps:

-

Receptor and Ligand Preparation : The 3D crystal structure of the target protease is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, polar hydrogen atoms are added, and partial charges are assigned. The 3D structure of the ligand (this compound) is obtained from a database like PubChem or constructed and then energy-minimized.

-

Binding Site Definition : The active site of the protease is identified, often based on a co-crystallized ligand in the PDB structure or through binding site prediction tools. A grid box is generated around this site to define the search space for the docking algorithm.

-

Docking Simulation : Software such as AutoDock Vina or MOE is used to perform the docking.[19][20] The algorithm systematically explores various conformations of the ligand within the defined grid box, evaluating the energetic favorability of each pose.

-

Pose Analysis and Scoring : The simulation outputs multiple binding poses, ranked by a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the lowest binding energy is generally considered the most probable. This top pose is then analyzed to identify key interactions like hydrogen bonds, hydrophobic interactions, and pi-stacking with the protein's active site residues.[21]

Caption: A generalized workflow for in silico molecular docking studies.

This compound Docking to HCV NS3/4A Protease

This compound is a potent, pangenotypic inhibitor of the HCV NS3/4A protease.[22] It is a non-covalent, macrocyclic compound that binds tightly to the enzyme's active site.[3]

Quantitative Inhibition Data

Biochemical assays are used to determine the potency of this compound against various HCV genotypes. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values are key metrics.

| HCV Genotype | Assay Type | Potency (nM) | Reference |

| 1a | IC50 | 3.5 | [22] |

| 1b | IC50 | 11.3 | [22] |

| 2a | IC50 | 7.1 | [22] |

| 2b | IC50 | 4.1 | [22] |

| 3a | IC50 | 6.6 | [22] |

| 4a | IC50 | 10.2 | [22] |

| 5a | IC50 | 9.7 | [22] |

| 6a | IC50 | 9.0 | [22] |

| 1a-6e Replicons | EC50 | 0.21 - 4.6 | [23][24] |

In Silico Binding Mode Analysis

Crystal structures of this compound in complex with NS3/4A (e.g., PDB ID: 5W4S) reveal its binding mechanism. Docking studies consistently show that this compound occupies the S1' to S4 region of the active site.[3] The quinoxaline moiety of this compound stacks against the catalytic triad residues (His57, Asp81, Ser139), a common feature among this class of inhibitors.[3][21] The macrocyclic structure helps to position the molecule optimally within the binding pocket, leading to its high potency. Resistance-associated substitutions, particularly at residue A156, can reduce binding affinity through steric hindrance and altered intermolecular interactions.[25]

Caption: Role of NS3/4A protease in HCV replication and its inhibition by this compound.

This compound Docking to SARS-CoV-2 Mpro

The potential for repurposing this compound against SARS-CoV-2 has been extensively explored using in silico methods. These studies aim to predict if this compound can effectively bind to and inhibit the Mpro enzyme.

Quantitative Docking and Inhibition Data

Molecular docking studies predict the binding affinity of this compound to the Mpro active site. This is often complemented by in vitro assays to measure its actual inhibitory activity.

| Target Protease | Data Type | Value | Reference |

| SARS-CoV-2 Mpro | Binding Affinity | -10.6 kcal/mol | [26] |

| SARS-CoV-2 Mpro | Binding Affinity | -10.0 kcal/mol (post-MD) | [26] |

| SARS-CoV-2 Mpro | Binding Affinity | -9.0 kcal/mol | [27] |

| SARS-CoV Mpro | IC50 | 4.09 µM | [23] |

In Silico Binding Mode Analysis

Docking simulations consistently place this compound within the substrate-binding pocket of SARS-CoV-2 Mpro, located between Domain I and Domain II.[1][28] The analysis of top-ranked poses reveals the formation of several key non-covalent interactions with functionally important residues of the Mpro active site. Studies have highlighted hydrogen bonds with residues such as Thr25, Cys145 (part of the catalytic dyad), and Gln189.[1][29] Additionally, fluorine interactions with residues like Thr26 and Gly143 have been observed.[1] By occupying this deep cavity, this compound is predicted to block substrate access, thereby inhibiting the protease's enzymatic activity.[1]

Caption: SARS-CoV-2 Mpro function and predicted inhibition by this compound.

Detailed Experimental Protocols

In Vitro Protease Inhibition Assay (FRET-based)

This protocol describes a common method for determining the IC50 value of an inhibitor against a viral protease.

-

Reagents and Materials : Purified recombinant viral protease, a fluorogenic substrate (e.g., a peptide with a fluorophore and a quencher on opposite ends), assay buffer, inhibitor compound (this compound), and a multi-well plate reader.

-

Assay Procedure :

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add the protease solution to each well.

-

Add the diluted this compound solutions to the respective wells. Include controls with no inhibitor.

-

Incubate the plate for a predetermined time at a specific temperature (e.g., 30 minutes at 37°C) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the FRET substrate to all wells.

-

Monitor the increase in fluorescence over time using a plate reader (excitation/emission wavelengths specific to the fluorophore). Cleavage of the substrate by the protease separates the fluorophore from the quencher, resulting in a fluorescent signal.

-

-

Data Analysis :

-

Calculate the initial reaction rates from the fluorescence data.

-

Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve (e.g., using the Morrison equation) to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[4]

-

Conclusion

In silico modeling serves as a powerful and efficient first step in evaluating the potential of drugs like this compound against viral proteases. For its primary target, HCV NS3/4A, computational predictions are strongly corroborated by extensive in vitro data and clinical success, demonstrating high-potency, pangenotypic inhibition. In the context of drug repurposing for SARS-CoV-2, docking studies have consistently identified this compound as a high-affinity binder to the Mpro active site, providing a strong rationale for further experimental validation. This guide underscores the synergy between computational and experimental approaches, providing a clear framework for researchers aiming to discover and develop novel antiviral therapies.

References

- 1. This compound and Maraviroc are high-affinity inhibitors of SARS-CoV-2 main protease: possible implication in COVID-19 therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Molecular and structural mechanism of pan-genotypic HCV NS3/4A protease inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. What are NS3 inhibitors and how do they work? [synapse.patsnap.com]

- 6. What are SARS-CoV-2 Mpro inhibitors and how do they work? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. Molecular Docking | Springer Nature Experiments [experiments.springernature.com]

- 9. HCV NS3/4A Protease Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 10. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. SARS-CoV-2 Mpro: A Potential Target for Peptidomimetics and Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An in-silico evaluation of COVID-19 main protease with clinically approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The SARS‐CoV‐2 main protease (Mpro): Structure, function, and emerging therapies for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound and Maraviroc are high-affinity inhibitors of SARS-CoV-2 main protease: possible implication in COVID-19 therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Potential SARS-CoV-2 main protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Evaluation of interactions between the hepatitis C virus NS3/4A and sulfonamidobenzamide based molecules using molecular docking, molecular dynamics simulations and binding free energy calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 22. journals.asm.org [journals.asm.org]

- 23. medchemexpress.com [medchemexpress.com]

- 24. This compound | HCV NS3/4A protease Inhibitor | TargetMol [targetmol.com]

- 25. tandfonline.com [tandfonline.com]

- 26. An in silico approach for identification of novel inhibitors as potential therapeutics targeting COVID-19 main protease - PMC [pmc.ncbi.nlm.nih.gov]

- 27. chemrxiv.org [chemrxiv.org]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Glecaprevir In Vitro Antiviral Assay Using the HCV Replicon System

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glecaprevir is a potent, pangenotypic direct-acting antiviral (DAA) agent against the hepatitis C virus (HCV).[1][2] It functions as a second-generation inhibitor of the HCV nonstructural protein 3/4A (NS3/4A) protease.[3][4] This viral enzyme is crucial for the proteolytic processing of the HCV polyprotein, a necessary step for the formation of the viral replication complex.[3][5] By blocking the NS3/4A protease, this compound effectively halts viral RNA replication.[3][4] The HCV replicon system is a powerful and widely used in vitro tool for the discovery and characterization of HCV inhibitors.[6][7][8] This system utilizes human hepatoma cell lines (e.g., Huh-7) that harbor self-replicating subgenomic HCV RNA molecules (replicons).[6][7] These replicons contain the HCV nonstructural proteins required for replication but lack the structural proteins, rendering them non-infectious and safe for laboratory use.[8] Reporter genes, such as luciferase, are often engineered into the replicon for easy and quantifiable measurement of viral replication.[9][10] This document provides a detailed protocol for determining the in vitro antiviral activity of this compound using an HCV replicon assay.

Mechanism of Action of this compound

HCV replication begins with the translation of the viral RNA into a large polyprotein. This polyprotein is then cleaved by both host and viral proteases into individual structural and nonstructural (NS) proteins. The NS3/4A protease is responsible for multiple cleavages of the polyprotein, releasing mature NS proteins (NS3, NS4A, NS4B, NS5A, and NS5B) that assemble into the viral replicase complex.[3][5] This complex is essential for the replication of the viral RNA genome. This compound directly inhibits the enzymatic activity of the NS3/4A protease, thereby preventing the maturation of the NS proteins and blocking the formation of the replicase complex, which ultimately suppresses HCV replication.[3][4]

Caption: Mechanism of this compound in inhibiting HCV replication.

Data Presentation

Antiviral Activity of this compound Against HCV Genotypes in Replicon Assays

The following table summarizes the 50% effective concentration (EC50) values of this compound against various HCV genotypes in stable subgenomic replicon assays conducted in Huh-7 cells.

| HCV Genotype | EC50 (nM) | Reference |

| Genotype 1a (H77) | 0.85 ± 0.15 | [11] |

| Genotype 1b (Con1) | 0.94 ± 0.35 | [11] |

| Genotype 2a (JFH-1) | 2.2 ± 1.1 | [11] |

| Genotype 2b | 4.6 ± 1.2 | [11] |

| Genotype 3a | 1.9 ± 0.62 | [11][12] |

| Genotype 4a | 2.8 ± 0.41 | [11] |

| Genotype 5a (SA13) | 1.4 ± 0.26 | [11] |

| Genotype 6a | 0.86 ± 0.11 | [11] |

| Genotype 6e | 0.21 ± 0.05 | [11] |

Antiviral Activity of this compound Against Replicons with Proteases from Clinical Samples

The median EC50 values of this compound were determined in transient replicon assays against a panel of replicons containing HCV proteases from clinical samples.

| HCV Genotype | Median EC50 (nM) | EC50 Range (nM) | Reference |

| Genotype 1a | 0.08 | 0.05 - 3.8 | [11][12] |

| Genotype 1b | 0.29 | 0.05 - 3.8 | [11][12] |

| Genotype 2a | 1.6 | 0.05 - 3.8 | [11][12] |

| Genotype 2b | 2.2 | 0.05 - 3.8 | [11][12] |

| Genotype 3a | 2.3 | 0.05 - 3.8 | [11][12] |

| Genotype 4a | 0.41 | 0.05 - 3.8 | [11][12] |

| Genotype 4d | 0.17 | 0.05 - 3.8 | [11][12] |

| Genotype 5a | 0.12 | 0.05 - 3.8 | [11][12] |

| Overall Median | 0.30 | 0.05 - 3.8 | [1][11] |

Experimental Protocols

Materials and Reagents

-

Cell Line: Huh-7 human hepatoma cells stably harboring an HCV subgenomic replicon with a luciferase reporter gene (e.g., genotype 1b).

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 0.5 mg/mL G418 for selection.

-

Test Compound: this compound (stock solution prepared in DMSO).

-

Control Compounds: DMSO (negative control) and a known HCV inhibitor (positive control).

-

Assay Plates: 96-well or 384-well clear-bottom white plates.

-

Reagents for Luciferase Assay: Luciferase assay substrate and buffer.

-

Reagents for Cytotoxicity Assay: (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

-

Equipment: Cell culture incubator (37°C, 5% CO2), microplate reader with luminescence detection capabilities.

Experimental Workflow Diagram

Caption: Workflow for the HCV replicon antiviral assay.

Detailed Protocol

-

Cell Seeding:

-

Culture Huh-7 cells harboring the HCV replicon in DMEM with 10% FBS, antibiotics, and G418.

-

On the day of the assay, trypsinize the cells, count them, and adjust the cell density in the culture medium without G418.

-

Seed the cells into 96-well or 384-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells per well).

-

Incubate the plates for 24 hours at 37°C with 5% CO2 to allow for cell attachment.

-

-

Compound Preparation and Addition:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.[9] The final DMSO concentration in the assay should be kept constant and low (e.g., ≤0.5%) to avoid solvent-induced cytotoxicity.[9]

-

Prepare appropriate dilutions for the negative (DMSO vehicle) and positive controls.

-

Remove the culture medium from the cell plates and add the medium containing the serially diluted compounds.

-

-

Incubation:

-

Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.[9]

-

-

Luciferase Assay (Antiviral Activity):

-

After the incubation period, remove the plates from the incubator and allow them to equilibrate to room temperature.

-

Prepare the luciferase assay reagent according to the manufacturer's instructions.

-

Add the luciferase reagent to each well and mix gently.

-

Incubate for the recommended time (e.g., 10 minutes) to allow for cell lysis and the luciferase reaction to stabilize.

-

Measure the luminescence signal using a microplate reader. The luminescence intensity is proportional to the level of HCV replicon replication.

-

-

Cytotoxicity Assay:

-

In parallel plates set up identically to the antiviral assay plates, perform a cytotoxicity assay to determine the 50% cytotoxic concentration (CC50) of this compound.

-

A common method is to use a luminescent cell viability assay (e.g., CellTiter-Glo®) that measures ATP levels, which is an indicator of metabolically active cells.

-

Add the cytotoxicity reagent to each well and measure the luminescence according to the manufacturer's protocol.

-

-

Data Analysis:

-

EC50 Calculation:

-

Normalize the raw luminescence data. The wells with DMSO-only treatment represent 0% inhibition, and a background control (or a potent inhibitor) represents 100% inhibition.

-

Plot the percentage of inhibition against the logarithm of the drug concentration.

-

Fit the data to a four-parameter logistic dose-response curve to determine the EC50 value.

-

-

CC50 Calculation:

-

Normalize the cytotoxicity data, with untreated cells representing 100% viability.

-

Plot the percentage of cell viability against the logarithm of the drug concentration.

-

Fit the data to a dose-response curve to determine the CC50 value.

-

-

Selectivity Index (SI):

-

Calculate the SI by dividing the CC50 by the EC50 (SI = CC50 / EC50). A higher SI value indicates a more favorable therapeutic window for the compound.

-

-

Conclusion

The HCV replicon system provides a robust and reliable platform for evaluating the in vitro antiviral activity of compounds like this compound. This detailed protocol outlines the necessary steps to determine the potency (EC50) and cytotoxicity (CC50) of this compound, enabling the assessment of its therapeutic potential. The pangenotypic efficacy of this compound, as demonstrated by the low nanomolar EC50 values across multiple HCV genotypes, underscores its importance in the clinical management of hepatitis C.

References

- 1. In Vitro Antiviral Activity and Resistance Profile of the Next-Generation Hepatitis C Virus NS3/4A Protease Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Glecaprevirpibrentasvir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 6. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]

- 7. HCV Replicon Systems: Workhorses of Drug Discovery and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Viral Subgenomic Replicon Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 9. pubcompare.ai [pubcompare.ai]

- 10. journals.asm.org [journals.asm.org]

- 11. In Vitro Antiviral Activity and Resistance Profile of the Next-Generation Hepatitis C Virus NS3/4A Protease Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Testing Glecaprevir Efficacy in Cell Culture Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glecaprevir is a potent, pangenotypic direct-acting antiviral (DAA) agent against the hepatitis C virus (HCV).[1][2][3] It functions as an inhibitor of the HCV NS3/4A protease, a crucial enzyme for viral replication.[1][2][3] The NS3/4A protease is responsible for cleaving the HCV polyprotein into mature viral proteins essential for the assembly of new viral particles.[1][2][4] By blocking this process, this compound effectively halts viral replication.[3][5] This document provides detailed application notes and protocols for utilizing cell culture models, particularly the human hepatoma-derived Huh-7 cell line and its derivatives, to assess the antiviral efficacy of this compound.

Cell Culture Models for this compound Efficacy Testing

The Huh-7 cell line is a cornerstone for in vitro HCV research due to its high permissiveness for HCV replication.[6][7] Various derivatives and modifications of Huh-7 cells are employed to study different aspects of the HCV life cycle and antiviral drug efficacy.

-

Huh-7 and its derivatives (Huh-7.5, Huh-7.5.1): These cell lines are highly permissive for HCV infection and replication and are widely used to propagate infectious HCV particles (HCVcc).[8][9][10]

-

HCV Replicon Systems: These systems utilize Huh-7 cells harboring subgenomic or genomic HCV RNA molecules (replicons) that can autonomously replicate without producing infectious virus.[11][12] They often contain a reporter gene (e.g., luciferase) for easy quantification of viral replication.[12][13][14] Replicon systems are invaluable tools for screening antiviral compounds and studying resistance.[11][15]

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound against various HCV genotypes and its cytotoxicity profile.

Table 1: In Vitro Antiviral Activity of this compound against HCV Genotypes in Replicon Assays

| HCV Genotype/Subtype | Median EC50 (nM) | EC50 Range (nM) |

| 1a | 0.86 | 0.08 - 4.6 |

| 1b | 0.21 | 0.08 - 4.6 |

| 2a | 0.48 | 0.08 - 4.6 |

| 2b | 0.94 | 0.08 - 4.6 |

| 3a | 1.9 | 0.08 - 4.6 |

| 4a | 0.33 | 0.08 - 4.6 |

| 5a | 0.21 | 0.08 - 4.6 |

| 6a | 0.24 | 0.08 - 4.6 |

Data compiled from replicon assays.[1][5][16]

Table 2: In Vitro Enzymatic Inhibition of HCV NS3/4A Protease by this compound

| HCV Genotype/Subtype | IC50 Range (nM) |

| 1a, 1b, 2a, 2b, 3a, 4a, 5a, 6a | 3.5 - 11.3 |

Data from biochemical assays using recombinant NS3/4A enzymes.[1][2][16]

Table 3: this compound Resistance Profile in Replicon Assays

| HCV Genotype | Resistance-Associated Substitutions (RASs) | Fold Change in EC50 |

| 1a | A156T, A156V | >100 |

| 1b | A156V | >100 |

| 2a | A156T | >100 |

| 3a | Q80R | 21 |

| 3a | Q168R | >30 |

| 6a | D168A/G/H/V/Y | >30 |

Data from drug-resistant colony selection studies in replicon cells.[5][16][17]

Experimental Protocols

Protocol 1: HCV Replicon Assay for this compound EC50 Determination

This protocol describes the determination of the 50% effective concentration (EC50) of this compound using an HCV subgenomic replicon system with a luciferase reporter.

Materials:

-

Huh-7 cells harboring an HCV subgenomic replicon with a luciferase reporter (e.g., genotype 1b)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

G418 (Geneticin)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Luciferase assay reagent

-

Luminometer

Methodology:

-

Cell Culture: Culture the HCV replicon-containing Huh-7 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418 to maintain the replicon.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.[13][18]

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO and then dilute in cell culture medium to the desired final concentrations. The final DMSO concentration should be less than 0.5%.

-

Treatment: Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a "no drug" control (vehicle only) and a "no cells" control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percentage of inhibition against the log of the this compound concentration and determine the EC50 value using a non-linear regression analysis.

Protocol 2: Cytotoxicity Assay for this compound CC50 Determination

This protocol determines the 50% cytotoxic concentration (CC50) of this compound in Huh-7 cells.

Materials:

-

Huh-7 cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

This compound

-

DMSO

-

96-well cell culture plates

-

Cell viability assay reagent (e.g., MTT, XTT, or CellTiter-Glo)

-

Plate reader

Methodology:

-

Cell Seeding: Seed Huh-7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO and then in cell culture medium as described in Protocol 1.

-

Treatment: Treat the cells with various concentrations of this compound and incubate for the same duration as the efficacy assay (48-72 hours).

-

Cell Viability Assay: Perform the cell viability assay according to the manufacturer's protocol.

-

Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the vehicle control. Determine the CC50 value by plotting the percentage of cytotoxicity against the log of the this compound concentration.

Protocol 3: Resistance Selection and Analysis

This protocol describes the selection of this compound-resistant HCV replicons.

Materials:

-

HCV replicon-containing Huh-7 cells

-

This compound

-

G418

-

Cell culture flasks

-

RNA extraction kit

-

RT-PCR reagents

-

Sanger sequencing or Next-Generation Sequencing (NGS) platform

Methodology:

-

Long-term Culture: Culture HCV replicon cells in the presence of increasing concentrations of this compound, starting from a concentration close to the EC50.

-

Colony Selection: Passage the cells continuously and monitor for the emergence of resistant colonies that can grow in the presence of high concentrations of this compound.

-

RNA Extraction and Sequencing: Isolate RNA from the resistant cell populations. Perform RT-PCR to amplify the NS3/4A region of the HCV genome.

-

Sequence Analysis: Sequence the PCR products to identify amino acid substitutions in the NS3 protease.[16][19]

-

Phenotypic Analysis: Introduce the identified mutations into a wild-type replicon construct via site-directed mutagenesis and determine the EC50 of this compound against the mutant replicons to confirm the resistance phenotype.

Visualizations

Caption: HCV replication cycle and the mechanism of action of this compound.

Caption: Experimental workflow for assessing this compound's efficacy.

Caption: Logical workflow for HCV resistance analysis.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound-Pibrentasvir Mavyret - Treatment - Hepatitis C Online [hepatitisc.uw.edu]

- 3. m.youtube.com [m.youtube.com]

- 4. Molecular and structural mechanism of pan-genotypic HCV NS3/4A protease inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MAVYRET (this compound/pibrentasvir) | Method Of Action [mavyret.com]

- 6. Huh7 Cell Line: Modeling Hepatitis C Virus Infections and Liver Research [cytion.com]

- 7. pharmacyjournal.org [pharmacyjournal.org]

- 8. Cell‐Based Hepatitis C Virus Infection Fluorescence Resonance Energy Transfer (FRET) Assay for Antiviral Compound Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Highly Permissive Cell Lines for Subgenomic and Genomic Hepatitis C Virus RNA Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Generation of Huh 7 cured cell line with high permissiveness for hepatitis C virus replication [jmi.fudan.edu.cn]

- 11. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]

- 12. A Hepatitis C virus genotype 1b post-transplant isolate with high replication efficiency in cell culture and its adaptation to infectious virus production in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel Cell-Based Hepatitis C Virus Infection Assay for Quantitative High-Throughput Screening of Anti-Hepatitis C Virus Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Gene Expression Profiling of Different Huh7 Variants Reveals Novel Hepatitis C Virus Host Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cell Culture Studies of the Efficacy and Barrier to Resistance of Sofosbuvir-Velpatasvir and this compound-Pibrentasvir against Hepatitis C Virus Genotypes 2a, 2b, and 2c - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In Vitro Antiviral Activity and Resistance Profile of the Next-Generation Hepatitis C Virus NS3/4A Protease Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 17. hcvguidelines.org [hcvguidelines.org]

- 18. Viral Load Analysis of Hepatitis C Virus in Huh7.5 Cell Culture System - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cell Culture Studies of the Efficacy and Barrier to Resistance of Sofosbuvir-Velpatasvir and this compound-Pibrentasvir against Hepatitis C Virus Genotypes 2a, 2b, and 2c - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Glecaprevir in Human Plasma by LC-MS/MS

Affiliation: Google AI Labs

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Glecaprevir in human plasma. The protocol employs a straightforward sample preparation technique, either protein precipitation or liquid-liquid extraction, followed by rapid chromatographic separation and detection using tandem mass spectrometry. The method is validated and demonstrates excellent linearity, accuracy, and precision, making it suitable for pharmacokinetic studies and therapeutic drug monitoring in clinical and research settings.

Introduction

This compound is a direct-acting antiviral agent and a potent inhibitor of the hepatitis C virus (HCV) NS3/4A protease, which is essential for viral replication.[1][2] It is a key component of combination therapies for the treatment of chronic HCV infection across all major genotypes.[3][4][5] Accurate and reliable quantification of this compound in plasma is crucial for assessing its pharmacokinetic profile, ensuring therapeutic efficacy, and supporting drug development. This LC-MS/MS method provides the necessary sensitivity and specificity for these applications.[4][6]

Experimental Workflow

The overall experimental workflow for the quantification of this compound in plasma is depicted below.

References

- 1. nveo.org [nveo.org]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 4. Development and validation of a liquid chromatographic-tandem mass spectrometric assay for the quantification of the direct acting antivirals this compound and pibrentasvir in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. asiapharmaceutics.info [asiapharmaceutics.info]

Application Notes and Protocols for the Analysis of Glecaprevir in Biological Samples using RP-HPLC

Abstract

This document provides a detailed protocol for the quantitative analysis of Glecaprevir in biological samples, such as plasma and serum, utilizing Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The methodologies outlined are compiled from various validated methods and are intended for researchers, scientists, and professionals in the field of drug development and bioanalysis. This application note includes comprehensive experimental protocols, tabulated summaries of chromatographic conditions and validation parameters from multiple sources, and a visual representation of the experimental workflow.

Introduction

This compound is a direct-acting antiviral agent against the hepatitis C virus (HCV) and functions as an NS3/4A protease inhibitor. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies during drug development and clinical trials. RP-HPLC is a robust, reliable, and widely used technique for the determination of drug concentrations in biological fluids. This protocol consolidates information from several published methods to provide a comprehensive guide for the analysis of this compound.

Experimental Protocols

This section details the necessary steps for sample preparation and RP-HPLC analysis of this compound in biological samples.

Materials and Reagents

-

This compound reference standard

-

Internal Standard (e.g., Voxilaprevir, this compound-13C-d7)[1][2]

-

HPLC grade Acetonitrile

-

HPLC grade Methanol

-

Ortho-phosphoric acid[3]

-

Formic acid[1]

-

Potassium dihydrogen phosphate[4]

-

Triethylamine[5]

-

Octane sulphonic acid[5]

-

Trifluoroacetic acid[6]

-

HPLC grade water

-

Human or animal plasma/serum (blank)

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting this compound from plasma or serum samples.[1][7][8]

-

Spiking: To 250 µL of the plasma/serum sample in a microcentrifuge tube, add the working standard solution of this compound and the internal standard.

-

Precipitation: Add a precipitating agent, such as acetonitrile or methanol (typically in a 1:3 or 1:4 sample to solvent ratio).[1]

-

Vortexing: Vortex the mixture vigorously for approximately 1-2 minutes to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the tubes at high speed (e.g., 4,000-10,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.[1]

-

Supernatant Collection: Carefully collect the clear supernatant and transfer it to a clean HPLC vial for analysis.

-

Injection: Inject a specific volume (e.g., 10-20 µL) into the HPLC system.

Preparation of Standards and Quality Controls

-

Primary Stock Solution: Prepare a primary stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase or a suitable diluent. These will be used to construct the calibration curve.

-

Calibration Curve Standards: Spike known concentrations of this compound from the working standard solutions into blank biological matrix to prepare calibration standards. A typical concentration range for this compound could be 0.15 µg/mL to 2.25 µg/mL.[1]

-

Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range in the same manner as the calibration standards.

RP-HPLC Chromatographic Conditions

The following tables summarize various chromatographic conditions reported for the analysis of this compound. Researchers should select and optimize a method based on their specific requirements and available instrumentation.